molecular formula C2HNa B094686 Sodium acetylide CAS No. 1066-26-8

Sodium acetylide

Cat. No.: B094686
CAS No.: 1066-26-8
M. Wt: 48.02 g/mol
InChI Key: SFDZETWZUCDYMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium acetylide is an organometallic compound with the formula HC≡CNa. It is a salt formed by the reaction of acetylene with sodium. This compound is known for its reactivity and is used in various chemical synthesis processes. This compound is a white solid that is highly reactive and must be handled with care due to its sensitivity to moisture and air.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Sodium acetylide is a reagent in organic synthesis . It is formed by the deprotonation of a terminal alkyne, such as acetylene, with a strong base like sodium amide . The resulting acetylide anion is a strong nucleophile and can react with electrophiles, such as alkyl halides, to form substituted acetylenes .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a nucleophile. In reactions with electrophiles, the negatively charged carbon in the acetylide anion attacks the electrophilic carbon, forming a new carbon-carbon bond . This mechanism allows this compound to participate in the synthesis of more complex organic compounds.

Temporal Effects in Laboratory Settings

This compound is known to be unstable and can decompose violently when shocked or heated Its reactivity suggests that it may not be stable over time in laboratory settings, especially in the presence of moisture or heat

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium acetylide is typically prepared by the reaction of acetylene with sodium in liquid ammonia or an ether solvent. The reaction is as follows:

HC≡CH+NaNH2HC≡CNa+NH3\text{HC≡CH} + \text{NaNH}_2 \rightarrow \text{HC≡CNa} + \text{NH}_3 HC≡CH+NaNH2​→HC≡CNa+NH3​

In this reaction, sodium amide acts as a strong base to deprotonate acetylene, forming this compound and ammonia.

Industrial Production Methods: In industrial settings, this compound can be produced by passing acetylene gas through a solution of sodium in liquid ammonia. This method ensures a high yield of the product and is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Sodium acetylide undergoes several types of reactions, including:

    Nucleophilic Substitution: this compound can act as a nucleophile and react with alkyl halides to form substituted alkynes.

    Addition Reactions: It can add to carbonyl compounds such as aldehydes and ketones to form propargyl alcohols.

    Coupling Reactions: this compound can participate in coupling reactions to form larger carbon-carbon bonded structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically involves alkyl halides under basic conditions.

    Addition Reactions: Requires carbonyl compounds and often a proton source for the final step.

    Coupling Reactions: Often involves transition metal catalysts.

Major Products:

    Substituted Alkynes: Formed from nucleophilic substitution reactions.

    Propargyl Alcohols: Result from addition reactions with carbonyl compounds.

    Coupled Products: Larger carbon structures from coupling reactions.

Scientific Research Applications

Sodium acetylide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the preparation of pharmaceuticals and drug intermediates.

    Industry: Applied in the production of fine chemicals and materials science.

Comparison with Similar Compounds

    Potassium Acetylide (HC≡CK): Similar in reactivity but uses potassium instead of sodium.

    Lithium Acetylide (HC≡CLi): Often used in organic synthesis due to its high reactivity.

    Silver Acetylide (Ag2C2): Known for its explosive properties and used in specialized applications.

Uniqueness of Sodium Acetylide: this compound is unique due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to form strong carbon-carbon bonds under mild conditions sets it apart from other acetylides.

Properties

IUPAC Name

sodium;ethyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H.Na/c1-2;/h1H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDZETWZUCDYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#[C-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HNa
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910044
Record name Sodium ethyn-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

48.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Suspension in 82% xylene: Grey liquid with an aromatic odor; [Alfa Aesar MSDS]
Record name Sodium acetylide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17485
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1066-26-8
Record name Sodium acetylide (Na(C2H))
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium acetylide (Na(C2H))
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium ethyn-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium acetylide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.645
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium acetylide
Reactant of Route 2
Sodium acetylide
Reactant of Route 3
Sodium acetylide
Reactant of Route 4
Sodium acetylide
Reactant of Route 5
Sodium acetylide
Reactant of Route 6
Sodium acetylide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.